N~1~-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE
Overview
Description
N~1~-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, linked to a benzenesulfonamide moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination, methylation, and trifluoromethylation.
Linking the Pyrazole to the Propyl Chain: This step involves the alkylation of the pyrazole ring with a propyl halide under basic conditions.
Attachment of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
N~1~-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its chemical stability and functional groups make it suitable for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N1-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-{3-[4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N~1~-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the trifluoromethyl group in N1-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2,4-DIMETHOXY-1-BENZENESULFONAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O4S/c1-10-14(17)15(16(18,19)20)22-23(10)8-4-7-21-28(24,25)13-6-5-11(26-2)9-12(13)27-3/h5-6,9,21H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZMJDZFYAAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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